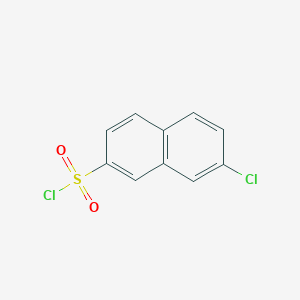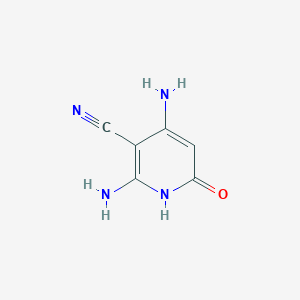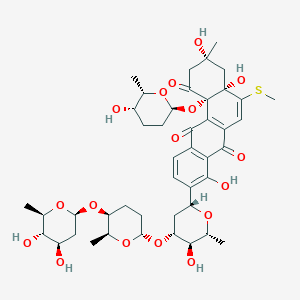
Urdamycin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urdamycin E is a natural product that has been isolated from Streptomyces bacteria. It is a member of the urdamycin family of compounds that have been found to have potent anticancer properties. Urdamycin E has been the focus of scientific research due to its potential as a therapeutic agent in the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Urdamycin E (Urd E) has shown significant potential in cancer treatment. A study by V. M. Dan et al. (2020) revealed that Urd E induces apoptosis and autophagy in cancer cell lines. It exerts anticancer action through the inactivation of the mTOR complex, a critical pathway in cancer cell survival and proliferation.
Biosynthesis and Molecular Structure
Understanding the biosynthesis and molecular structure of Urdamycin E is crucial for its potential therapeutic applications. B. Faust et al. (2000) discovered enzymes involved in the biosynthesis of Urdamycin A, which is closely related to Urdamycin E. They identified gene clusters responsible for specific steps in the biosynthetic pathway. Additionally, D. Hoffmeister et al. (2003) studied UrdGT2, a glycosyltransferase crucial in the biosynthesis pathway of Urdamycin E, providing insights into the molecular structure and formation of this compound.
Antibacterial and Antitubercular Properties
Urdamycin E also exhibits potent antibacterial and antitubercular activities. Research by Khomsan Supong et al. (2012) revealed that Urdamycin E and its derivatives are effective against Plasmodium palcifarum and Mycobacterium tuberculosis, indicating its potential in treating malaria and tuberculosis.
Glycosyltransferase Function in Biosynthesis
The function of glycosyltransferases in the biosynthesis of Urdamycin A, closely related to Urdamycin E, was elucidated by A. Trefzer et al. (2000) in their study. They demonstrated how these enzymes contribute to the glycosylation process, a key step in the formation of Urdamycin E.
Substrate Specificity of Glycosyltransferases
Further exploring the role of glycosyltransferases, D. Hoffmeister et al. (2002) engineered glycosyltransferases to alter and broaden their substrate specificity. This research provides insight into how modifying these enzymes can impact the production and structure of Urdamycin E.
Eigenschaften
CAS-Nummer |
104542-47-4 |
|---|---|
Produktname |
Urdamycin E |
Molekularformel |
C44H58O17S |
Molekulargewicht |
891 g/mol |
IUPAC-Name |
(3R,4aS,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-5-methylsulfanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C44H58O17S/c1-18-25(45)9-11-33(56-18)61-44-30(47)16-42(5,53)17-43(44,54)31(62-6)13-24-36(44)41(52)23-8-7-22(39(50)35(23)40(24)51)28-15-29(38(49)21(4)55-28)60-32-12-10-27(19(2)57-32)59-34-14-26(46)37(48)20(3)58-34/h7-8,13,18-21,25-29,32-34,37-38,45-46,48-50,53-54H,9-12,14-17H2,1-6H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,32-,33-,34-,37+,38+,42-,43+,44-/m0/s1 |
InChI-Schlüssel |
WDNBUGBJVRAIKE-JGRVRNPESA-N |
Isomerische SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)SC)O)(C)O)O |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |
Kanonische SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |
Synonyme |
urdamycin E urdamycin-E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



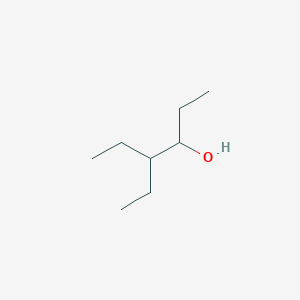
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
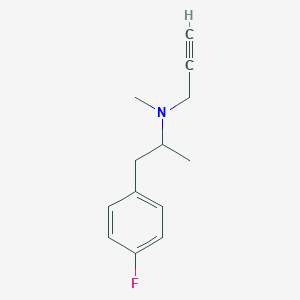
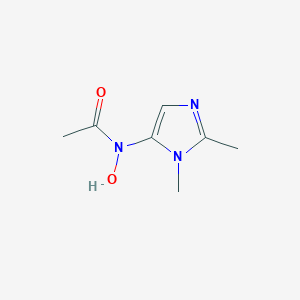
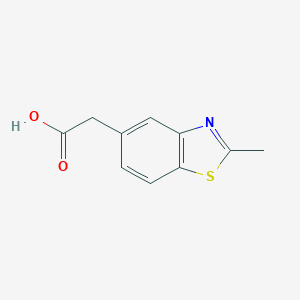
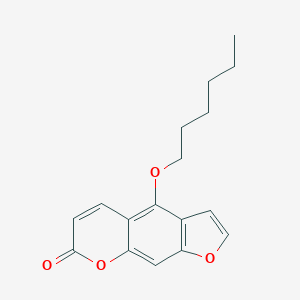
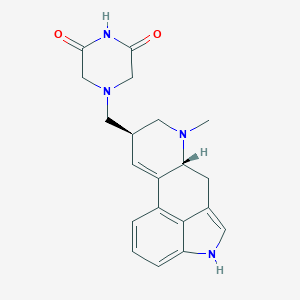

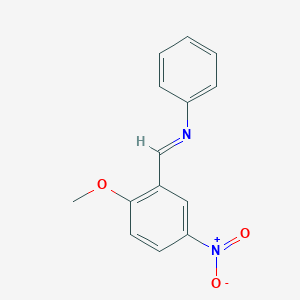

![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
